molecular formula C18H17N5O2 B2579024 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927618-23-3

3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2579024
CAS No.: 927618-23-3
M. Wt: 335.367
InChI Key: YANAMQKZGIOINY-RMKNXTFCSA-N
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Description

3-Cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative with a cinnamyl (3-phenylprop-2-en-1-yl) substituent at the N3 position and methyl groups at the N1 and N7 positions.

Properties

IUPAC Name

4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-11-23-14-15(20-17(23)19-12)21(2)18(25)22(16(14)24)10-6-9-13-7-4-3-5-8-13/h3-9,11H,10H2,1-2H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANAMQKZGIOINY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazole Ring: Starting with a purine derivative, the imidazole ring is constructed through cyclization reactions. This often involves the use of reagents like ammonium acetate and aldehydes under reflux conditions.

    Cinnamyl Substitution: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl groups are typically added through alkylation reactions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the cinnamyl moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds similar to 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant biological activities. Notably:

  • Antidepressant-like Effects : Preliminary studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT1A receptor, indicating potential antidepressant properties.
  • Anti-inflammatory and Antioxidant Properties : The structural characteristics of this compound suggest it may possess anti-inflammatory and antioxidant effects, which are crucial in treating various diseases linked to oxidative stress and inflammation.

Applications in Medicinal Chemistry

The potential applications of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

Neurological Disorders

Due to its interaction with serotonin receptors, this compound may be developed into therapeutic agents for treating depression and anxiety disorders.

Anti-inflammatory Treatments

The anti-inflammatory properties suggest its use in developing drugs aimed at conditions such as arthritis or other inflammatory diseases.

Antioxidant Formulations

Given its potential antioxidant effects, this compound could be included in formulations aimed at reducing oxidative stress-related conditions.

Case Studies

Several studies have explored the pharmacological effects of related compounds within the imidazopurine family:

  • A study indicated that derivatives of imidazopurines exhibited significant binding affinity to serotonin receptors and demonstrated antidepressant-like behavior in animal models .
Study ReferenceCompound StudiedFindings
Imidazopurine DerivativesSignificant binding to serotonin receptors with antidepressant-like effects
Related ImidazopurinesAnti-inflammatory activity confirmed in vitro

Mechanism of Action

The mechanism of action of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of imidazo[2,1-f]purine-2,4-dione derivatives are highly dependent on their substituents. Below is a detailed comparison of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives

Compound Name & Structure Key Substituents Biological Targets & Activities Key Findings References
3-Cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cinnamyl (N3), methyl (N1, N7) Potential serotonin receptor modulation (inferred from structural analogs) Hypothesized to combine aromatic binding (cinnamyl) with moderate lipophilicity
3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-...) Fluorophenylpiperazinylpentyl (N8) 5-HT1A/5-HT7 receptors (Ki = 2–10 nM), PDE4B/PDE10A (IC50 > 10 µM) Most potent antidepressant activity (2.5 mg/kg in FST); anxiolytic effects
CB11 (3-butyl-1,6,7-trimethyl-...) Butyl (N3), methyl (N1, N6, N7) PPARγ agonist; induces ROS, caspase-3 activation, and apoptosis in NSCLC cells Anti-cancer activity via PPARγ-dependent pathways
AZ-853 & AZ-861 (arylpiperazinylbutyl derivatives) Fluorophenyl/trifluoromethylphenyl (N8) 5-HT1A partial agonists (EC50 = 10–50 nM); α1-adrenergic/D2 receptors AZ-853: Better brain penetration, antidepressant effects; AZ-861: Stronger 5-HT1A agonism
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-...) Dimethoxyisoquinolinylbutyl (N8) 5-HT1A (Ki = 15 nM), 5-HT7 (Ki = 25 nM), PDE4B (IC50 = 1.2 µM) Balanced serotonin receptor affinity and PDE4B inhibition; hybrid ligand potential
3-(2-Chlorobenzyl)-1,7-dimethyl-... 2-Chlorobenzyl (N3) TGF-β inhibitor; anticancer, anti-inflammatory Suppresses TGF-β signaling in fibrosis and cancer models

Key Observations

Substituent-Driven Receptor Selectivity :

  • Piperazinylalkyl chains (e.g., 3i, AZ-853/861) enhance 5-HT1A/5-HT7 affinity but reduce PDE inhibition . The fluorophenyl group in 3i improves metabolic stability and selectivity for serotonin receptors .
  • Cinnamyl and benzyl groups (e.g., 3-cinnamyl, 3-(2-chlorobenzyl)) may favor interactions with hydrophobic receptor pockets, as seen in TGF-β inhibition .

Pharmacokinetic Properties :

  • Lipophilicity (logP) varies significantly: Piperazinyl derivatives (e.g., AZ-853, logP ~3.5) are more lipophilic than cinnamyl analogs (estimated logP ~2.8), influencing blood-brain barrier penetration .
  • Metabolic stability: Fluorinated derivatives (e.g., 3i) show moderate stability in human liver microsomes, while cinnamyl’s conjugated system may reduce oxidative metabolism .

Functional Outcomes: Antidepressant activity correlates with 5-HT1A agonism and brain penetration (e.g., AZ-853 vs. AZ-861) .

Biological Activity

3-Cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, characterized by a unique structure that includes an imidazole ring fused with a purine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties attributed to its structural features, including the presence of cinnamyl and hydroxyphenyl groups.

  • Molecular Formula : C21_{21}H23_{23}N5_5O2_2
  • Molecular Weight : 377.448 g/mol
  • CAS Number : 887463-02-7

The biological activity of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways:

  • Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antidepressant Effects

Studies have shown that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant-like effects through interactions with serotonin receptors, particularly the 5-HT1A receptor. This suggests a potential application in treating mood disorders.

2. Anti-inflammatory Properties

The structural characteristics of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may confer anti-inflammatory properties. Compounds in this class have been observed to inhibit nitric oxide production in inflammatory models.

3. Antioxidant Activity

Research has indicated that similar compounds possess antioxidant properties, which can help mitigate oxidative stress in biological systems.

Case Studies and Research Findings

StudyFindings
Antidepressant Activity A study demonstrated that related imidazopurines showed significant binding affinity for the 5-HT1A receptor, suggesting potential antidepressant effects .
Anti-inflammatory Effects In vitro studies revealed that certain derivatives inhibited LPS-induced nitric oxide production in RAW 264.7 cells .
Antioxidant Properties Compounds similar to 3-cinnamyl derivatives exhibited significant scavenging activity against free radicals .

Synthesis and Structural Analysis

The synthesis of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis techniques. Key reactions include:

  • Oxidation using potassium permanganate.
  • Reduction with hydrogen gas in the presence of palladium.
  • Substitution reactions at the imidazole ring using nucleophiles.

Q & A

Q. How to interpret conflicting SAR trends between imidazopurinediones and xanthine-based scaffolds?

  • Resolution :
  • Scaffold rigidity : Imidazopurinedione’s planar structure enhances 5-HT₁A selectivity vs. xanthine’s adenosine receptor off-target effects .
  • Substituent positioning : Cinnamyl’s orientation in the N-3 position may sterically hinder PDE4 binding observed in N-8 piperazinyl derivatives .

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